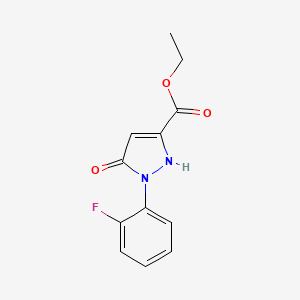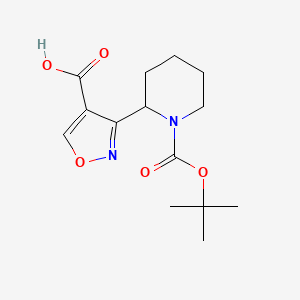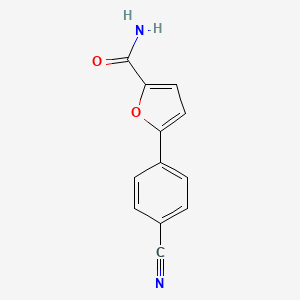![molecular formula C8H5BrClNO2 B11813969 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chloroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of 5-bromo-7-chloro-3-methylbenzo[d]oxazole-2-carboxylic acid.
Reduction: Formation of 5-bromo-7-chloro-3-methylbenzo[d]oxazol-2-amine.
Scientific Research Applications
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to bind to active sites of proteins, disrupting their normal function and exerting therapeutic effects.
Comparison with Similar Compounds
5-Bromo-2-methylbenzo[d]oxazole: Similar structure but lacks the chlorine atom.
7-Chloro-3-methylbenzo[d]oxazol-2(3H)-one: Similar structure but lacks the bromine atom.
5-Chloro-2-methylbenzo[d]oxazole: Similar structure but lacks the bromine atom and has a different substitution pattern.
Uniqueness: 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C8H5BrClNO2 |
|---|---|
Molecular Weight |
262.49 g/mol |
IUPAC Name |
5-bromo-7-chloro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrClNO2/c1-11-6-3-4(9)2-5(10)7(6)13-8(11)12/h2-3H,1H3 |
InChI Key |
YSCVJKUDHOGUPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


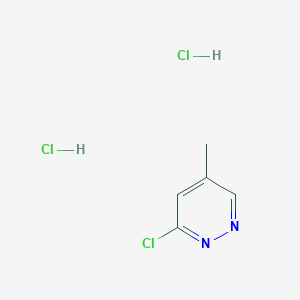



![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)
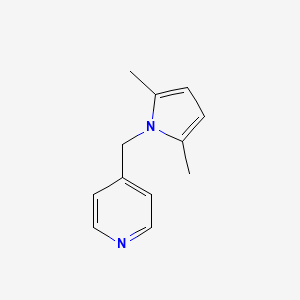
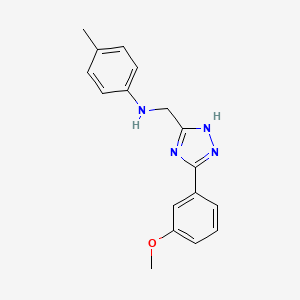


![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
